4-(Carbamoylamino)butanamide
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Overview
Description
4-(Carbamoylamino)butanamide is an organic compound with the molecular formula C5H11N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Carbamoylamino)butanamide can be synthesized through several methods. One common approach involves the hydrolysis of 2-pyrrolidone with an aqueous solution of a caustic agent . Another method includes the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. The use of metal-free synthesis and environmentally friendly reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Carbamoylamino)butanamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to produce a carboxylic acid and ammonia.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired outcome.
Major Products Formed
Scientific Research Applications
4-(Carbamoylamino)butanamide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-(Carbamoylamino)butanamide involves its interaction with specific molecular targets and pathways. One notable mechanism is carbamoylation, a non-enzymatic reaction where a carbamoyl moiety is added to proteins, peptides, or amino acids . This post-translational modification can affect the function and stability of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Butyramide: An amide derivative of butyric acid, similar in structure but lacking the carbamoylamino group.
Acetamide: A simpler amide with a shorter carbon chain.
Benzamide: An aromatic amide with a benzene ring.
Uniqueness
4-(Carbamoylamino)butanamide is unique due to its specific structure, which includes both a carbamoylamino group and a butanamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
32769-41-8 |
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Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-(carbamoylamino)butanamide |
InChI |
InChI=1S/C5H11N3O2/c6-4(9)2-1-3-8-5(7)10/h1-3H2,(H2,6,9)(H3,7,8,10) |
InChI Key |
CBNWAQVRBGQPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)CNC(=O)N |
Origin of Product |
United States |
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